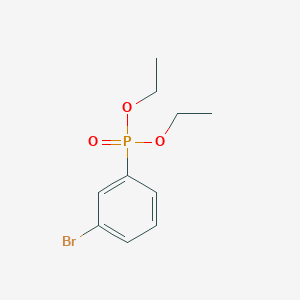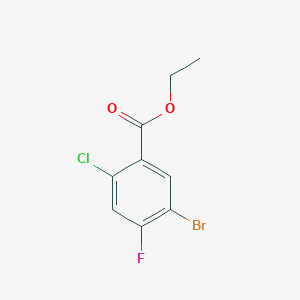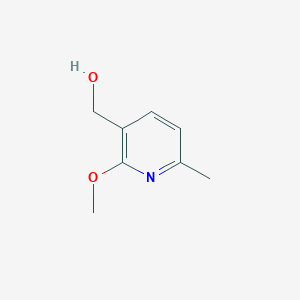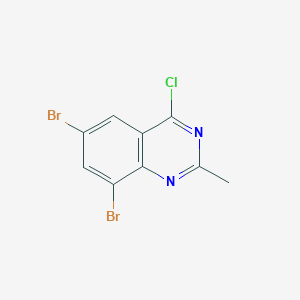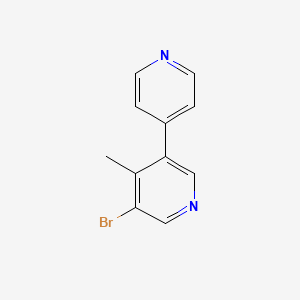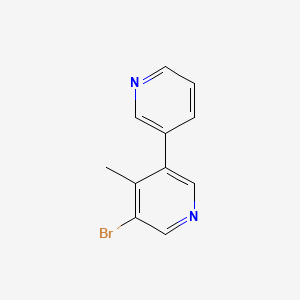
5-Bromo-4-methyl-3,3'-bipyridine
Descripción general
Descripción
5-Bromo-4-methyl-3,3’-bipyridine (Br-Me-bpy) is a heterocyclic aromatic compound that contains two pyridine rings. It has a molecular weight of 249.11 .
Molecular Structure Analysis
The InChI code for 5-Bromo-4-methyl-3,3’-bipyridine is1S/C11H9BrN2/c1-8-10(6-14-7-11(8)12)9-3-2-4-13-5-9/h2-7H,1H3 . This indicates the presence of 11 carbon atoms, 9 hydrogen atoms, 1 bromine atom, and 2 nitrogen atoms in the molecule. Chemical Reactions Analysis
While specific chemical reactions involving 5-Bromo-4-methyl-3,3’-bipyridine are not detailed in the available resources, bipyridine compounds are known to strongly coordinate with metal centers, which can decrease catalytic activity and yield in reaction systems .Physical And Chemical Properties Analysis
5-Bromo-4-methyl-3,3’-bipyridine has a molecular weight of 249.11 . It is a liquid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Metal Complexation 5-Bromo-4-methyl-3,3'-bipyridine is an essential intermediate in synthesizing metal-complexing molecular rods and ligands for lanthanide(III) cations complexation. Schwab et al. (2002) developed efficient syntheses for 5-brominated and 5,5'-dibrominated 2,2'-bipyridines, showcasing their use in preparing metal-complexing molecular rods through Stille coupling reactions, yielding products with 70 to 90% efficiency (Schwab, Fleischer, & Michl, 2002). Similarly, Charbonnière et al. (2001) described the synthesis of tridentate ligands based on 5′-substituted-2,2′-bipyridine-6-carboxylic acid, starting from the pivotal 5′-methyl-6-bromo-2,2′-bipyridine, indicating its role in the complexation of lanthanide(III) cations (Charbonnière, Weibel, & Ziessel, 2001).
Functional Materials Synthesis The compound serves as a versatile precursor in creating advanced functional materials, including photovoltaics and organic light-emitting diodes (OLEDs). D'Souza et al. (2012) highlighted the synthesis of 5,5′-dibromo-2,2′-bipyridine and its subsequent functionalization via Stille couplings as a pathway to elaborate into more complex ligands, underlining its importance in developing biodiagnostics, photovoltaics, and OLEDs (D'Souza, Leigh, Papmeyer, & Woltering, 2012).
Organic Synthesis and Catalysis Moreover, this chemical framework is instrumental in the synthesis of a diverse array of organic compounds and catalysis. For instance, synthesis approaches leveraging this compound have been developed for the preparation of symmetrically and unsymmetrically substituted methyl-bipyridines, serving as potential ATRP catalysts. Schubert et al. (2000) discussed the efficient synthesis of mono- and disubstituted 2,2'-bipyridines via Stille-type cross-coupling, presenting a pathway toward new catalysts in atom transfer radical polymerization (ATRP) (Schubert, Eschbaumer, & Heller, 2000).
Safety and Hazards
Direcciones Futuras
While specific future directions for the research and application of 5-Bromo-4-methyl-3,3’-bipyridine are not detailed in the available resources, bipyridine compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . This suggests potential future directions in these areas.
Mecanismo De Acción
Target of Action
Bipyridine and its derivatives are known to be precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . Therefore, the specific targets would depend on the context in which this compound is used.
Mode of Action
Bipyridine compounds are known to strongly coordinate with metal centers, which can influence their interaction with targets .
Biochemical Pathways
As a bipyridine derivative, it may play a role in various biochemical processes depending on its specific application, such as serving as a ligand in transition-metal catalysis .
Propiedades
IUPAC Name |
3-bromo-4-methyl-5-pyridin-3-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c1-8-10(6-14-7-11(8)12)9-3-2-4-13-5-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHBJAONDAETMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C2=CN=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




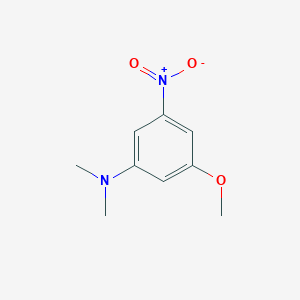

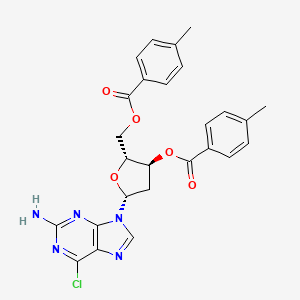
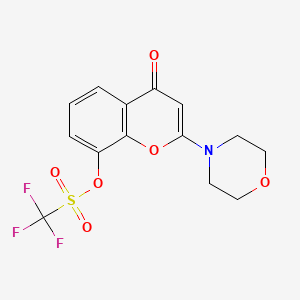
![1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic Acid](/img/structure/B3262043.png)
